![molecular formula C8H13Cl2N5 B1433499 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1795437-21-6](/img/structure/B1433499.png)
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride
Overview
Description
The compound “1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely include two pyrazole rings, both substituted with a methyl group. One of the pyrazole rings would also be substituted with an amine group .Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse chemical reactivity, which allows them to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents .Scientific Research Applications
Based on the information available, “1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride” is an important raw material and intermediate used in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . However, detailed information on six to eight unique scientific research applications of this compound is not readily available in the search results.
Future Directions
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It can be inferred from related studies that pyrazole derivatives may interact with the biological targets to exert their antileishmanial and antimalarial effects .
Biochemical Pathways
Related pyrazole compounds have been associated with the inhibition of parasitic organisms like leishmania and plasmodium , suggesting that they may affect the biochemical pathways of these parasites.
Result of Action
Related pyrazole compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have similar effects.
properties
IUPAC Name |
1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c1-12-4-6(3-10-12)8-7(9)5-13(2)11-8;;/h3-5H,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMSYHCCNGPJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C=C2N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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